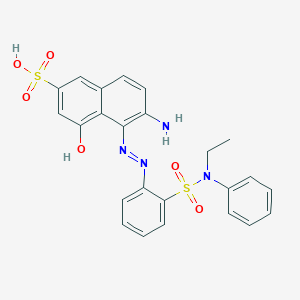

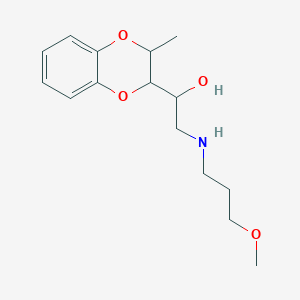

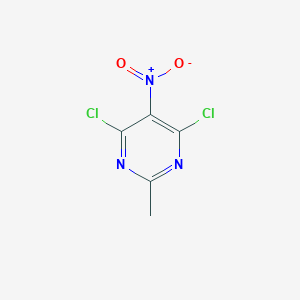

![molecular formula C15H18O4 B082831 2-[(4-甲基苯基)亚甲基]丙二酸二乙酯 CAS No. 14111-33-2](/img/structure/B82831.png)

2-[(4-甲基苯基)亚甲基]丙二酸二乙酯

描述

Synthesis Analysis

The synthesis of diethyl 2-[(4-methylphenyl)methylene]malonate typically involves a Knoevenagel condensation reaction. This reaction employs 4-methylbenzaldehyde and diethyl malonate in the presence of a catalytic amount of piperidine and trifluoroacetic acid in benzene under reflux conditions (D. Achutha et al., 2016). Another method involves the room-temperature liquid-phase synthesis, demonstrating an efficient alternative for producing this compound on an industrial scale (Hernán Valle et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl 2-(4-methylbenzylidene)malonate has been elucidated through X-ray diffraction studies, revealing it crystallizes in the monoclinic crystal system. This structure is stabilized by C-H···O hydrogen bond interactions, showcasing the compound's conformation and the importance of non-covalent interactions in its stabilization (D. Achutha et al., 2016).

科学研究应用

合成方法和前体作用

- 工业规模的快速合成:Valle 等人 (2018) 的一项研究展示了 2-[(4-甲基苯基)亚甲基]丙二酸二乙酯的快速室温液相合成,突出了其在工业大规模生产中的潜力。这种合成方法为现有方法提供了一种实用的替代方案,强调了该化合物在具有抗病毒和抗癌特性等生物活性的喹啉衍生物的多阶段合成中作为前体的作用 (Valle 等人,2018 年)。

聚合和材料科学

- 聚合引发剂:Bıçak 和 Özeroğlu (2001) 探索了亚甲基双(丙二酸二乙酯) - 硝酸铈铵在甲基丙烯酸甲酯聚合中的引发剂用途。研究发现,在室温下,聚合收率很高 (>90%),表明其作为聚合引发剂的有效性 (Bıçak 和 Özeroğlu,2001 年)。

晶体结构和分子分析

- 超分子结构:Ilangovan、Venkatesan 和 Ganesh Kumar (2013) 研究了 2-[(2/4-羟基苯胺基)亚甲基]丙二酸二乙酯的晶体结构。他们的研究揭示了由于区域异构引起的氢键对这些化合物超分子结构的影响,表明它们在晶体学和分子设计中的潜力 (Ilangovan 等人,2013 年)。

化学合成和衍生物研究

- 烯烃双官能化:Bornowski 等人 (2022) 讨论了涉及丙二酸二乙酯的区域异构钯催化烯烃双官能化反应。这个过程导致亚甲基环丁烷和环戊烷的构建,突出了该化合物在复杂化学合成中的作用 (Bornowski 等人,2022 年)。

工业应用和材料

- 生物基化学品生产:McCoy (2019) 关于 Lygos 和 Sirrus 合作生产丙二酸二乙酯的报告强调了其工业意义。此次合作旨在使用丙二酸二乙酯作为生产粘合剂和其他应用的亚甲基丙二酸单体的原料,展示了其在工业中的实际应用 (McCoy,2019 年)。

未来方向

属性

IUPAC Name |

diethyl 2-[(4-methylphenyl)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-4-18-14(16)13(15(17)19-5-2)10-12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKBMHTZKUMANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348885 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14111-33-2 | |

| Record name | Diethyl [(4-methylphenyl)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

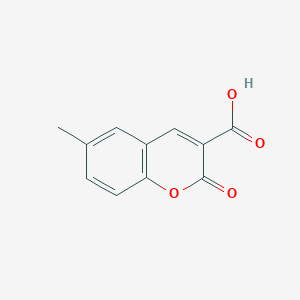

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)